2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide is a fluorinated acetamide derivative. This compound is characterized by the presence of trifluoromethyl and oxocyclohexenyl groups, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide typically involves the reaction of 2-(6-oxocyclohexen-1-yl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-(6-oxocyclohexen-1-yl)aniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality.
2,2,2-Trifluoro-N-phenylacetamide: Another related compound with a phenyl group instead of the oxocyclohexenyl group.
Uniqueness
2,2,2-Trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide is unique due to the presence of both trifluoromethyl and oxocyclohexenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
78839-84-6 |
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Molecular Formula |
C14H12F3NO2 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)13(20)18-11-7-3-1-5-9(11)10-6-2-4-8-12(10)19/h1,3,5-7H,2,4,8H2,(H,18,20) |
InChI Key |
UMVHTNBGWRSPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)C2=CC=CC=C2NC(=O)C(F)(F)F |
Origin of Product |
United States |
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